Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate

Description

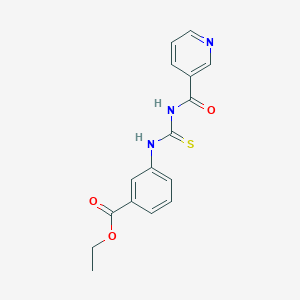

Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate is a benzoate ester derivative featuring a pyridine-3-carbonylcarbamothioylamino substituent at the 3-position of the benzene ring. This compound combines a benzoate backbone with a thiourea-linked pyridine moiety, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

400828-85-5 |

|---|---|

Molecular Formula |

C16H15N3O3S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate |

InChI |

InChI=1S/C16H15N3O3S/c1-2-22-15(21)11-5-3-7-13(9-11)18-16(23)19-14(20)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H2,18,19,20,23) |

InChI Key |

LMPRWFAQGRTBJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CN=CC=C2 |

solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyridylcarbonyl intermediate, which is then reacted with an aminocarbothioyl compound under controlled conditions to form the desired product. The final step involves esterification to introduce the ethyl benzoate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl or aminocarbothioyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylcarbonyl group can form hydrogen bonds or coordinate with metal ions, while the aminocarbothioyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate with analogous ethyl benzoate derivatives, focusing on substituent effects, synthesis, and functional properties.

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Solubility and Stability: Halogenated analogs (e.g., Ethyl 3-iodo-4-methoxybenzoate) exhibit reduced aqueous solubility compared to polar substituents like dimethylamino or carbamothioyl groups . The pyridine-thiourea moiety in the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) while enhancing thermal stability.

- Reactivity: The carbamothioylamino group’s ability to act as a hydrogen bond donor/acceptor could make the target compound more reactive in catalytic or supramolecular systems compared to non-thiourea analogs .

Biological Activity

Ethyl 3-(pyridine-3-carbonylcarbamothioylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its structural formula, which features a benzoate moiety linked to a pyridine ring through a carbonyl and a thiourea functional group. The compound's molecular formula is CHNOS, indicating the presence of nitrogen and sulfur, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Research suggests that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, potentially through modulation of the cyclooxygenase (COX) pathways or other inflammatory mediators.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. For instance, in vitro assays demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The IC50 values for cytokine inhibition were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown antimicrobial properties against various bacterial strains. Preliminary data from disc diffusion assays revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of the compound in an LPS-induced inflammation model.

- Methodology : Human whole blood was treated with varying concentrations of the compound, followed by LPS stimulation.

- Results : The compound significantly reduced TNFα levels with an IC50 value of approximately 150 nM, outperforming some conventional NSAIDs in similar assays.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against common pathogens.

- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli using standard agar diffusion methods.

- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.